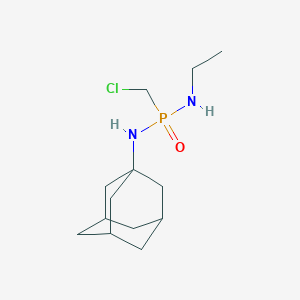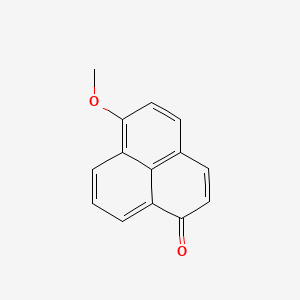
6-methoxy-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1H-phenalen-1-one is an aromatic ketone with the molecular formula C14H10O2. This compound belongs to the phenalenone family, which is known for its unique structural properties and stability. Phenalenones are non-benzenoid aromatic compounds that have attracted significant attention due to their remarkable stability and interesting photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-phenalen-1-one can be achieved through various synthetic routes. One common method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method includes the Jacobsen–Katsuki epoxidation, which is used to introduce an epoxide group into the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenalenones, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methoxy-1H-phenalen-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-methoxy-1H-phenalen-1-one involves its ability to generate singlet oxygen upon photoexcitation. This singlet oxygen can then react with various biological targets, leading to oxidative damage and antimicrobial effects. The compound’s high singlet oxygen quantum yield makes it an effective photosensitizer in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-9-phenyl-1H-phenalen-1-one: Another phenalenone derivative with similar structural properties.
9-methoxy-1H-phenalen-1-one: A closely related compound with a methoxy group at a different position.
6-methoxy-2,3-dihydrophenalen-1-one: A dihydro derivative of 6-methoxy-1H-phenalen-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its high singlet oxygen quantum yield and stability make it particularly valuable in applications such as photodynamic therapy and fluorescence-based studies .
Properties
CAS No. |
55667-75-9 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methoxyphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-8H,1H3 |
InChI Key |
GERKERNYWVDYCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



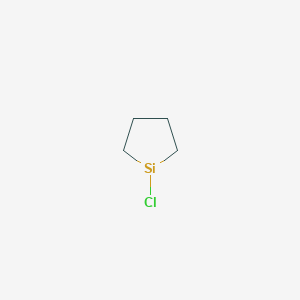
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
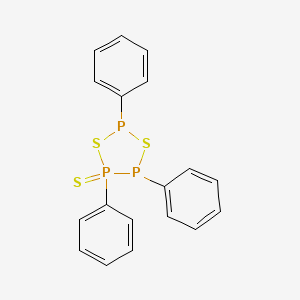
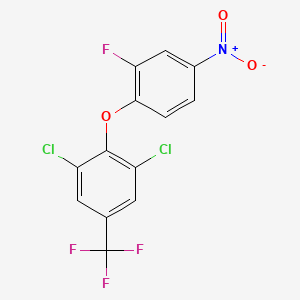

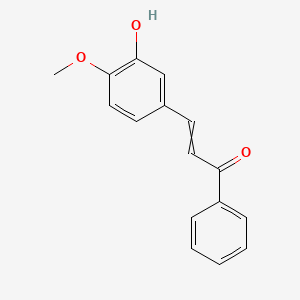
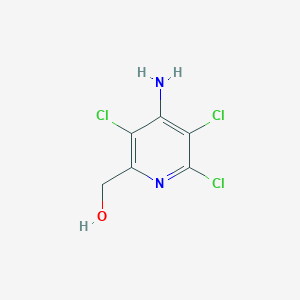


![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
